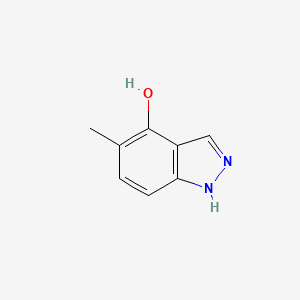

5-Methyl-1H-indazol-4-ol

Übersicht

Beschreibung

5-Methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo a cyclization reaction to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1H-indazol-4-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 5-Methyl-1H-indazol-4-ol serves as a versatile building block for the synthesis of more complex molecules. Its indazole framework allows for various chemical modifications, including:

- Substitution Reactions : The hydroxyl group can be substituted with different nucleophiles to create diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes, enhancing its utility in synthetic pathways.

These properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Research has indicated that this compound possesses several biological activities:

- Antimicrobial Properties : Studies suggest the compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases .

Medicinal Applications

The therapeutic potential of this compound is being actively explored:

- Estrogen Receptor Modulation : Research has identified indazole derivatives as potential modulators of estrogen receptors, indicating their usefulness in treating estrogen receptor-mediated disorders .

- Pain Management : Due to its analgesic properties, the compound is being investigated for use in pain relief therapies .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry examined the anticancer effects of various indazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through a caspase-dependent pathway .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation, researchers treated macrophages with this compound and observed a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in managing inflammatory conditions .

Wirkmechanismus

The mechanism of action of 5-Methyl-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazole: A parent compound with a similar structure but without the methyl and hydroxyl groups.

2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

5-Hydroxy-1H-indazole: A compound with a hydroxyl group at the 5-position, similar to 5-Methyl-1H-indazol-4-ol but without the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

5-Methyl-1H-indazol-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is known for its diverse biological activities. The presence of a methyl group at the 5-position and a hydroxyl group at the 4-position enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings from different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | <0.51 | Inhibition of BCR-ABL kinase activity |

| HL-60 | 0.278 | Induction of apoptosis |

| MOLT-4 | 0.494 | Cell cycle arrest in G1 phase |

The compound has shown a selective inhibitory effect on BCR-ABL overexpressing leukemia cells, suggesting its potential as a targeted therapy for certain types of leukemia .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. A related indazole compound demonstrated significant reduction in edema in animal models, indicating that this compound may also possess similar anti-inflammatory capabilities .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- Study on Anticancer Activity : In a controlled study involving multiple cancer cell lines, this compound was found to significantly inhibit cell proliferation with IC50 values below 1 µM for leukemia cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and inhibition of proliferation pathways.

- Pharmacokinetic Evaluation : Preliminary pharmacokinetic studies indicated that derivatives of this compound exhibited favorable absorption and distribution profiles, with acceptable toxicity levels observed in animal models .

- Anti-inflammatory Study : A study assessed the effects of related indazole derivatives on inflammation-induced edema in rodents, showing promising results that suggest potential applications in treating inflammatory conditions .

Research Findings

Recent research emphasizes the importance of understanding the mechanisms through which this compound exerts its biological effects. The compound appears to interact with key signaling pathways involved in cancer progression and inflammation:

- Cyclooxygenase (COX) Inhibition : The compound may inhibit COX enzymes, which play a crucial role in the inflammatory response.

- Cellular Signaling Modulation : Studies suggest that it may modulate signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Eigenschaften

IUPAC Name |

5-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQJQJPZYLGUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.